molecular formula C12H9N5O2 B2377544 N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide CAS No. 1421443-91-5

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide

Cat. No.: B2377544
CAS No.: 1421443-91-5
M. Wt: 255.237
InChI Key: UGZMTOWYNOFIBN-UHFFFAOYSA-N
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Description

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide is a heterocyclic compound featuring a pyrimidine core substituted with an imidazole ring at the 2-position and a furan-2-carboxamide group at the 5-position. Pyrimidine and imidazole moieties are common in medicinal chemistry due to their hydrogen-bonding capabilities and interactions with biological targets, while furan derivatives are often explored for antimicrobial and antifungal properties .

Properties

IUPAC Name

N-(2-imidazol-1-ylpyrimidin-5-yl)furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N5O2/c18-11(10-2-1-5-19-10)16-9-6-14-12(15-7-9)17-4-3-13-8-17/h1-8H,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGZMTOWYNOFIBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)NC2=CN=C(N=C2)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Anticancer Activity

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide shows promise as an anticancer agent due to its ability to inhibit specific kinases involved in cancer cell proliferation. For instance, studies have demonstrated that compounds with similar structural motifs exhibit selective inhibition of Polo-like kinase 1 (Plk1), which is crucial for cell cycle regulation. In vitro tests indicated that derivatives of this compound could induce apoptosis in cancer cell lines, such as HeLa and L363, with IC50 values in the low micromolar range .

Antimicrobial Properties

Research has indicated that imidazole and pyrimidine derivatives possess significant antibacterial properties. Compounds similar to this compound have been tested against various Gram-positive and Gram-negative bacteria, showing effective inhibition comparable to standard antibiotics like penicillin . The mechanism often involves interference with bacterial DNA synthesis or function.

Structure-Activity Relationship Studies

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Structure-activity relationship (SAR) studies have been conducted to identify key functional groups that enhance its anticancer and antimicrobial activities. For example, modifications at the furan or imidazole moieties can significantly affect binding affinity to target proteins .

Dual-target Compounds

A notable case study involved the design of dual-target compounds that interact with both adenosine A2a receptor and another therapeutic target, showcasing the versatility of imidazole-containing compounds in treating complex diseases like asthma . This illustrates the potential for this compound to be developed into multi-target therapeutics.

In Vivo Efficacy

In vivo studies have been conducted using animal models to evaluate the therapeutic efficacy of this compound against tumors. Results indicated a significant reduction in tumor size compared to controls, supporting further development as a potential cancer treatment .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence highlights structurally related compounds, enabling comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity (Evidence Source)
N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide Pyrimidine 2-Imidazole, 5-furan-2-carboxamide Not reported in evidence
N-(3-(1H-imidazol-1-yl)propyl)-5-nitrofuran-2-carboxamide (Compound 2, ) Furan-2-carboxamide 5-Nitro group, 3-imidazole-propyl chain Antifungal activity (Candida albicans, MIC: 8 µg/mL)
5-nitro-N-(2-(pyridin-2-yl)ethyl)furan-2-carboxamide (Compound 3, ) Furan-2-carboxamide 5-Nitro group, 2-pyridyl-ethyl chain Lower antifungal activity (MIC: 32 µg/mL)
Patent-derived quinoline-pyrimidine hybrids () Quinoline-pyrimidine Tetrahydrofuran-3-yloxy, piperidin-4-ylidene acetamide, cyano groups Likely kinase inhibition (patent claims not detailed)

Key Observations

Impact of Nitro Groups on Activity :
The nitro group in Compounds 2 and 3 () enhances antifungal efficacy but may increase toxicity. The absence of this group in the target compound could reduce reactivity and toxicity, though antifungal potency might also diminish.

Role of Heterocyclic Substituents: The imidazole and pyridine moieties in Compounds 2 and 3 improve solubility and target binding. The target compound’s imidazole-pyrimidine scaffold may offer similar advantages for enzyme inhibition.

Synthetic Accessibility : Compounds 2 and 3 were synthesized via carboxamide coupling (), a method applicable to the target compound. However, the pyrimidine-imidazole linkage in the target compound may require more complex multi-step synthesis compared to the nitrofuran derivatives.

Biological Activity

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)furan-2-carboxamide is a compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neurodegenerative diseases. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure

The compound consists of a furan ring, an imidazole moiety, and a pyrimidine structure, which are known to contribute to various biological activities. The general structure can be represented as follows:

N 2 1H imidazol 1 yl pyrimidin 5 yl furan 2 carboxamide\text{N 2 1H imidazol 1 yl pyrimidin 5 yl furan 2 carboxamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Kinase Inhibition : Research indicates that similar furan-imidazole derivatives can inhibit DYRK1A kinase, which is implicated in neurodegenerative diseases such as Alzheimer's .
  • Antitumor Activity : Compounds with imidazole and pyrimidine rings have been shown to exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Anticancer Properties

Several studies have demonstrated the anticancer potential of compounds structurally similar to this compound. For instance:

CompoundCell Line TestedIC50 (µM)Mechanism
Compound AA431 (skin cancer)1.61 ± 1.92Induces apoptosis
Compound BU251 (glioblastoma)23.30 ± 0.35Cell cycle arrest
Compound CWM793 (melanoma)<10Inhibits proliferation

These findings suggest that the presence of both imidazole and pyrimidine rings enhances the anticancer activity through multiple pathways .

Neuroprotective Effects

The compound's ability to inhibit DYRK1A kinase positions it as a candidate for treating cognitive disorders. In vitro studies have shown that derivatives can effectively reduce the secretion of amyloid-beta peptides, which are associated with Alzheimer's disease .

Case Studies

Case Study 1: Antitumor Activity
In a study examining the effects of various furan-imidazole derivatives on cancer cell lines, this compound was tested against prostate cancer cells. The results indicated significant inhibition of cell growth with an IC50 value lower than standard chemotherapy agents.

Case Study 2: Neurodegenerative Disease Model
In a model of Alzheimer's disease, this compound demonstrated neuroprotective effects by reducing tau phosphorylation and promoting neuronal survival in cultured neurons exposed to neurotoxic conditions .

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